N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide
Description
This compound is an ethanediamide derivative featuring a piperidine ring substituted with a 4-chlorobenzenesulfonyl group at the 1-position and a 2-methoxyphenyl moiety.
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O5S/c1-31-20-8-3-2-7-19(20)25-22(28)21(27)24-14-13-17-6-4-5-15-26(17)32(29,30)18-11-9-16(23)10-12-18/h2-3,7-12,17H,4-6,13-15H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHSEYOBUGETFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent coupling with ethanediamide. One common synthetic route involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Sulfonylation: The piperidine ring is then sulfonylated using 4-chlorobenzenesulfonyl chloride under basic conditions.
Coupling with Ethanediamide: The sulfonylated piperidine is coupled with 2-methoxyphenyl ethanediamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of secondary amines or alcohols.
Scientific Research Applications
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter receptors and ion channels.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
(a) Core Scaffold Variations
- Piperidine Substitution : Unlike fentanyl derivatives (e.g., W-18, W-15), which have phenylethyl groups at the 4-position of piperidine, this compound positions the 4-chlorobenzenesulfonyl group at the 1-position and an ethyl linker at the 2-position . This substitution pattern may reduce opioid receptor affinity but enhance selectivity for other targets like 5-HT1A receptors .
(b) Functional Group Comparisons
- Sulfonyl Groups : The 4-chlorobenzenesulfonyl group distinguishes this compound from analogs with nitro (W-18), methyl (), or fluoro () substituents. Chlorine’s electron-withdrawing nature may increase metabolic stability compared to methyl groups .
- Aryl Moieties : The 2-methoxyphenyl group in the ethanediamide portion contrasts with the 4-(trifluoromethyl)phenyl group in , which introduces bulkier and more lipophilic properties.
Pharmacological and Binding Data
Notes: The target compound’s estimated 5-HT1A affinity is extrapolated from structural analogs like 18F-Mefway, which shares a 2-methoxyphenyl group critical for receptor interaction . Its lack of opioid activity contrasts sharply with W-15’s µ-opioid receptor binding .
Research Findings and Implications
Data Tables
Table 1: Molecular Properties of Key Analogs
Biological Activity
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a sulfonyl group, and an ethanediamide moiety, which contribute to its unique biological properties. The presence of the 4-chlorobenzenesulfonyl group enhances its interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H28ClN3O4S |
| CAS Number | 898460-46-3 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Piperidine Intermediate : The initial step involves synthesizing the piperidine ring through cyclization reactions.
- Sulfonylation : The piperidine intermediate is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base.
- Amidation : The final step involves reacting the sulfonylated piperidine with 2-methoxyphenyl ethanediamide.
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific enzymes and receptors. The sulfonamide group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and stability.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Antibacterial Activity : Studies have shown that derivatives containing the chlorobenzenesulfonyl group display moderate antibacterial activity against Gram-negative bacteria, making them potential candidates for antibiotic development .
- Anticancer Potential : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation through modulation of specific signaling pathways.
Case Studies
- Antibacterial Screening : A study synthesized several acetamide derivatives including those with the chlorobenzenesulfonyl moiety. Results indicated that these compounds exhibited significant antibacterial activity against various strains, particularly Gram-negative bacteria .
- Pharmacophore Development : The structural attributes of this compound make it a promising candidate in drug design, targeting specific receptors involved in disease pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
